[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions such as condensation, reductive alkylation, and nucleophilic aromatic substitution. These methods are utilized to create structures with specific functional groups, molecular backbones, and stereochemistry, which are essential for the molecule's biological activity and chemical properties. For instance, compounds with similar structural features have been synthesized through the condensation of piperidinyl methanol with different sulfonyl chlorides in the presence of bases like triethylamine (Benakaprasad et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as X-ray crystallography, which reveals their crystal system, space group, and molecular conformation. The piperidine ring, a common motif in these molecules, often adopts a chair conformation, contributing to the molecule's three-dimensional structure and reactivity (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving these molecules can include various substitution reactions, where the reactivity is influenced by the presence of electron-withdrawing or electron-donating groups attached to the aromatic rings. These reactions are pivotal for modifying the molecular structure to enhance biological activity or to introduce tags for analytical purposes. For instance, nucleophilic substitution reactions with piperidine in methanol have been studied to understand the kinetics and mechanism of these transformations (Yangjeh & Gholami, 2003).
Scientific Research Applications
Halogen Bond and Hydrogen Bond Interactions
Research on the interaction between methanol and carbon tetrachloride highlights the competition between hydrogen and halogen bond interactions in molecular complexes (D. Pal et al., 2020). These findings could provide a foundation for investigating similar interactions in [1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol, particularly considering the presence of both chloro and fluoro substituents which may engage in halogen bonding.
Synthesis and Structural Characterization
The synthesis and crystal structure analysis of related compounds, such as bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] (H. Yin et al., 2010), offer a glimpse into the complex structural possibilities that could arise from the synthesis of [1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol. Such studies may inform the crystallographic and spectroscopic characterization of the compound .
Anaerobic O-demethylation
The anaerobic O-demethylation activity of enzymes towards compounds with methoxy groups, such as 3,4-dimethoxybenzoate, reveals the microbial potential to modify aromatic ethers under anaerobic conditions (E. Stupperich et al., 1996). This research path could be relevant for exploring the biodegradation or biotransformation of [1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol.
Influence of Alcohols on Reaction Kinetics
The effect of different alcohols on the kinetics of aromatic nucleophilic substitution reactions offers insights into how solvent polarity and hydrogen bonding can impact reaction rates and mechanisms (A. H. Yangjeh et al., 2003). Given the methanol component of the compound under discussion, such studies could inform on how it might behave in various solvent environments or participate in chemical reactions.
properties
IUPAC Name |
[1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-3-[(2-fluorophenyl)methyl]piperidin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClFNO3/c1-27-19-9-8-17(20(23)21(19)28-2)13-25-11-5-10-22(14-25,15-26)12-16-6-3-4-7-18(16)24/h3-4,6-9,26H,5,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENHDQFZNAGWBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)(CC3=CC=CC=C3F)CO)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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